[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methanol
Description
[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methanol is a complex organic compound featuring a pyrrolidine ring substituted with a methylpyrazole and a phenyl-oxadiazole moiety
Properties
IUPAC Name |
[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-22-8-14(7-19-22)16-10-23(9-15(16)12-24)11-17-20-18(21-25-17)13-5-3-2-4-6-13/h2-8,15-16,24H,9-12H2,1H3/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFJNLXQFAWOEC-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)CC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)CC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methanol typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrrolidine Core: Starting from a suitable pyrrolidine precursor, the core structure is synthesized through cyclization reactions.
Introduction of the Methylpyrazole Group: The methylpyrazole moiety is introduced via nucleophilic substitution or coupling reactions, often using pyrazole derivatives and appropriate catalysts.
Attachment of the Phenyl-Oxadiazole Group: The phenyl-oxadiazole group is typically attached through a condensation reaction involving an oxadiazole precursor and a phenyl group under acidic or basic conditions.
Final Functionalization: The hydroxyl group is introduced in the final step, often through reduction of a carbonyl precursor or direct hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:
Catalyst Optimization: Using efficient catalysts to enhance reaction rates and selectivity.
Process Scaling: Adapting laboratory-scale reactions to industrial-scale processes, ensuring consistent quality and safety.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrazole and oxadiazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones or aldehydes derived from the hydroxyl group.
Reduction Products: Reduced forms of the oxadiazole ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science:
Agriculture: Possible use as a bioactive compound in agrochemicals.
Mechanism of Action
The mechanism by which [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methanol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signal transduction pathways, influencing cellular responses such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(4-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methanol
- [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(3-phenyl-1,2,4-thiadiazol-5-yl)methyl]pyrrolidin-3-yl]methanol
Uniqueness
- Structural Features : The combination of pyrazole, oxadiazole, and pyrrolidine rings in [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methanol provides unique steric and electronic properties.
- Biological Activity : Its specific arrangement of functional groups may confer distinct biological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
